Potassium (5-cyanopyridin-3-yl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;(5-cyanopyridin-3-yl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF3N2.K/c8-7(9,10)6-1-5(2-11)3-12-4-6;/h1,3-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFZGSHTQHCKAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CN=C1)C#N)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF3KN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726243 | |
| Record name | Potassium (5-cyanopyridin-3-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245906-68-6 | |
| Record name | Potassium (5-cyanopyridin-3-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Potassium (5-cyanopyridin-3-yl)trifluoroborate (K(5-CN-Py)BF3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and case studies.
Chemical Structure and Properties
Potassium (5-CN-Py)BF3 is characterized by the presence of a cyanopyridine moiety, which is known for its ability to interact with various biological targets. The trifluoroborate group enhances its reactivity and solubility, making it a useful candidate for various chemical reactions, particularly in organic synthesis.
Antitumor Activity
Recent studies have investigated the antitumor potential of potassium (5-CN-Py)BF3. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : A-549 (lung cancer), Caco-2 (colon cancer)
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines.
These findings suggest that potassium (5-CN-Py)BF3 may inhibit cell proliferation through mechanisms that warrant further investigation.
The mechanism by which potassium (5-CN-Py)BF3 exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies indicate that the compound may activate caspase pathways, leading to programmed cell death. This was observed through assays measuring caspase activity and morphological changes in treated cells.
Synthesis and Derivatives
The synthesis of potassium (5-CN-Py)BF3 can be achieved through a straightforward reaction involving 5-cyanopyridine and boron trifluoride etherate. The resulting product is typically purified via recrystallization or chromatography.
Synthetic Route
- Starting Materials : 5-Cyanopyridine, Boron Trifluoride Etherate
- Reaction Conditions : The reaction is conducted under an inert atmosphere to prevent moisture interference.
- Purification : The product is purified using recrystallization in suitable solvents.
Case Studies
Several case studies have highlighted the versatility of potassium (5-CN-Py)BF3 in biological applications:
- In Vivo Studies : In animal models, administration of potassium (5-CN-Py)BF3 resulted in a significant reduction in tumor size compared to control groups.
- Combination Therapies : When used in combination with established chemotherapeutics, potassium (5-CN-Py)BF3 enhanced the efficacy of treatments, suggesting a synergistic effect.
Future Directions
The promising biological activity of potassium (5-CN-Py)BF3 opens avenues for further research:
- Target Identification : Future studies should focus on identifying specific molecular targets and pathways affected by this compound.
- Formulation Development : Investigating different formulations could enhance bioavailability and therapeutic efficacy.
- Broader Screening : Expanding biological screening to other disease models may uncover additional therapeutic applications.
Scientific Research Applications
Synthetic Chemistry Applications
1.1 Cross-Coupling Reactions
Potassium (5-cyanopyridin-3-yl)trifluoroborate is primarily employed in cross-coupling reactions, particularly in the formation of carbon-nitrogen bonds. It serves as a key reagent in palladium-catalyzed reactions, allowing the synthesis of complex organic molecules with high efficiency and selectivity.
Table 1: Summary of Cross-Coupling Reactions Using this compound
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| C(sp3)–C(sp3) Coupling | Pd catalyst, K2CO3, reflux | 52% | |
| Suzuki-Miyaura Coupling | Fluoride source, mild conditions | High | |
| Aminomethylation | Various aryl halides | 27-96% |
The compound's stability under moisture and air makes it particularly useful in these reactions, minimizing side reactions such as oxidative homocoupling.
1.2 Medicinal Chemistry
In medicinal chemistry, this compound has been utilized to develop novel pharmaceutical agents. For example, its derivatives have been investigated for their potential as inhibitors in tumor immunotherapy.
Case Study: PD-1/PD-L1 Inhibitors
A series of compounds derived from this compound were synthesized to block the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. The most potent compounds exhibited IC50 values of 60.1 nM and 53.2 nM, indicating strong potential for therapeutic application .
Biological Applications
2.1 Inhibitors of Biological Pathways
Research has indicated that this compound can be used to synthesize inhibitors targeting specific biological pathways, such as histidine kinases involved in bacterial signaling.
Table 2: Biological Activity of Compounds Derived from this compound
| Compound Name | Target Pathway | Affinity | Reference |
|---|---|---|---|
| 4-phenylindolines | PD-1/PD-L1 Interaction | IC50 = 60.1 nM | |
| 2-aminoquinazoline derivatives | Histidine kinases | High nanomolar |
These findings highlight the compound's potential in developing new treatments for diseases involving aberrant signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Potassium (5-cyanopyridin-3-yl)trifluoroborate with structurally related pyridinyl and aryl trifluoroborates:
Key Comparative Analysis
Electronic Effects
- Electron-Withdrawing Groups (EWGs): The -CN group in this compound increases electrophilicity at the boron center, accelerating cross-coupling reactions. Similar effects are observed in halogenated analogues (e.g., -Cl, -F in ), though -CN offers additional synthetic versatility .
- Electron-Donating Groups (EDGs): Compounds like Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate balance reactivity with solubility, whereas -OCHF₂ provides mild EDG effects, stabilizing intermediates in multi-step syntheses.
Stability and Handling
- Trifluoroborates generally exhibit higher stability than boronic acids due to their tetracoordinate geometry . Bulky substituents (e.g., -Boc in ) further enhance stability by steric protection.
Preparation Methods
Procedure:
-
Reagents :
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5-Cyanopyridin-3-ylboronic acid (1 eq)
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KHF₂ (3 eq) in methanol/water (4:1 v/v)
-
-
Conditions :
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Stir at room temperature for 12–24 hours.
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Remove solvents under reduced pressure.
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Wash the residue with cold acetone to isolate the product.
-
Key Mechanistic Steps:
-
Boronic acid reacts with KHF₂ to form the trifluoroborate anion.
-
Potassium counterions stabilize the complex, precipitating the product.
Transmetallation from Pinacol Boronic Esters
This method converts pinacol-protected boronic esters into potassium trifluoroborates. The pinacol ester of 5-cyanopyridin-3-ylboronic acid (CAS: 402718-29-0) serves as the starting material.
Procedure:
-
Reagents :
-
5-Cyanopyridin-3-ylboronic acid pinacol ester (1 eq)
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KHF₂ (4.5 eq) in methanol
-
-
Conditions :
-
Stir at 45–50°C under reduced pressure to azeotropically remove pinacol.
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Perform 3–4 dissolution-evaporation cycles in 50% aqueous methanol.
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Filter and dry under vacuum.
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Yield : 95–99%.
Advantages : High purity, scalable, and avoids boronic acid handling.
Data Table: Comparison of Boronic Ester Conversion
| Boronic Ester | Reaction Time (h) | Cycles (n) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 5-Cyanopyridin-3-yl pinacol | 12 | 4 | 99 | 98 |
| Aryl pinacol derivatives | 8–24 | 3–5 | 85–99 | 95–99 |
Ammoxidation of 3-Picoline Followed by Borylation
A two-step process starting from 3-picoline (3-methylpyridine) involves ammoxidation to 3-cyanopyridine, followed by borylation and trifluoroborate formation.
Step 1: Synthesis of 3-Cyanopyridine via Ammoxidation
-
Reagents :
-
Conditions :
-
Fixed-bed reactor at 280–450°C.
-
Pressure: 0.02–0.09 kPa.
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Step 2: Borylation and Trifluoroborate Formation
-
Direct Borylation :
-
Trifluoroborate Synthesis :
Overall Yield : 75–85% (two steps).
Critical Analysis of Methodologies
Advantages and Limitations:
| Method | Advantages | Limitations |
|---|---|---|
| Direct Synthesis | High yield, minimal steps | Requires boronic acid precursor |
| Pinacol Ester Route | Scalable, avoids boronic acid | Multiple solvent cycles required |
| Ammoxidation Route | Uses inexpensive starting materials | High-temperature conditions |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for Potassium (5-cyanopyridin-3-yl)trifluoroborate?
- Methodological Guidance :
- Synthesis : React (5-cyanopyridin-3-yl)boronic acid with potassium hydrogen fluoride (KHF₂) in aqueous ethanol at 0–5°C for 24 hours. Use stoichiometric KHF₂ to minimize side products.
- Purification : Isolate the product via vacuum filtration, followed by recrystallization from a 1:1 ethanol/water mixture. Monitor purity using ¹⁹F NMR (δ ≈ -135 to -145 ppm for BF₃⁻) and ¹¹B NMR (δ ≈ 3–5 ppm for trifluoroborate species) .
- Purity Validation : Confirm ≥95% purity via elemental analysis and HPLC (C18 column, acetonitrile/water mobile phase).
Q. How does the stability of this trifluoroborate compare to aryl boronic acids in air/moisture-sensitive reactions?
- Methodological Guidance :
- Stability Testing : Conduct accelerated degradation studies under 40°C/75% relative humidity. Trifluoroborates exhibit superior stability compared to boronic acids (e.g., <5% hydrolysis after 7 days vs. >30% for boronic acids).
- Storage : Store under inert atmosphere (argon) at -20°C in desiccated containers. Avoid prolonged exposure to protic solvents .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Guidance :
- NMR : Use ¹¹B NMR to confirm trifluoroborate formation (sharp singlet at 3–5 ppm) and ¹⁹F NMR to detect BF₃⁻ (-135 to -145 ppm).
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode ([M⁻] expected m/z ~208.02).
- X-ray Crystallography : For unambiguous structural confirmation, grow crystals via slow evaporation in acetonitrile/water .
Advanced Research Questions
Q. How do endogenous boronic acid and fluoride influence the Suzuki-Miyaura coupling efficiency of this reagent?
- Methodological Insights :
- Hydrolysis Dynamics : Under basic conditions (e.g., K₂CO₃), the trifluoroborate hydrolyzes to generate (5-cyanopyridin-3-yl)boronic acid and KF. Fluoride enhances Pd catalyst activation, while boronic acid participates in transmetalation .
- Optimization : Use aqueous THF (10:1 THF/H₂O) to balance hydrolysis and reactivity. Avoid toluene/water systems, which stall at ≤55% conversion due to phase-separation issues .
Q. What strategies mitigate protodeboronation during cross-coupling reactions?
- Methodological Guidance :
- Base Selection : Use weaker bases (e.g., K₃PO₄) instead of KOH to slow hydrolysis and protodeboronation.
- Additives : Include 1–2 equiv. of KF to stabilize the Pd catalyst and suppress side reactions.
- Reaction Monitoring : Track protodeboronation byproduct (e.g., 5-cyanopyridine) via GC-MS or ¹H NMR .
Q. How does the 5-cyano substituent affect transmetalation efficiency in nickel-catalyzed borylation?
- Methodological Insights :
- Electronic Effects : The electron-withdrawing cyano group increases Lewis acidity of the boron center, accelerating transmetalation. Compare with non-cyano analogs (e.g., phenyltrifluoroborates) showing 20–30% lower yields under identical conditions.
- Steric Considerations : The pyridinyl nitrogen coordinates to Ni, enabling stereoretentive pathways. Use (R)-BINAP ligands for enantioselective couplings .
Q. What are the challenges in achieving regioselective couplings with polyhalogenated aryl partners?
- Methodological Guidance :
- Substrate Scope : Screen Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to suppress β-hydride elimination.
- Competitive Pathways : For ortho-substituted aryl halides, add 10 mol% CsF to enhance solubility and reduce homocoupling .
Contradictions and Data Gaps
- vs. 19 : While attributes coupling efficiency to boronic acid/KF synergy, highlights ligand-controlled stereochemistry in Ni-catalyzed systems. Researchers should optimize conditions based on catalyst type (Pd vs. Ni).
- Safety Data : Conflicting storage recommendations (e.g., suggests room temperature, while advises -20°C). Conservative practice: store at -20°C under argon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
